molecular formula C8H15NO B14350439 2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one CAS No. 92527-75-8

2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one

Cat. No.: B14350439
CAS No.: 92527-75-8
M. Wt: 141.21 g/mol
InChI Key: OEKGKXZPTFCSBP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted aziridine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one involves its reactivity due to the strained aziridine ring. The ring strain makes the aziridine ring highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(((3-(2-methylaziridin-1-yl)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(2-methylaziridin-1-yl)propanoate)
  • 2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-[2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butoxy]propanoate

Uniqueness

2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one is unique due to its specific structure, which includes a highly reactive aziridine ring This makes it particularly useful in synthetic chemistry for creating complex molecules

Properties

CAS No.

92527-75-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,2-dimethyl-1-(2-methylaziridin-1-yl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-6-5-9(6)7(10)8(2,3)4/h6H,5H2,1-4H3

InChI Key

OEKGKXZPTFCSBP-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C(C)(C)C

Origin of Product

United States

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